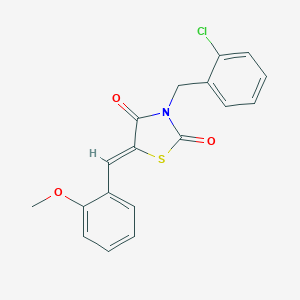
(5Z)-3-(2-chlorobenzyl)-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5Z)-3-(2-chlorobenzyl)-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione, also known as CMT-3, is a compound synthesized from thiazolidinedione and benzylidene malononitrile. It has been found to have potential therapeutic benefits in the treatment of cancer, inflammation, and bone diseases.
Wirkmechanismus
The mechanism of action of (5Z)-3-(2-chlorobenzyl)-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in cancer cell growth and inflammation. This compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins. MMPs are overexpressed in cancer cells and contribute to tumor growth and invasion.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit cell proliferation, induce apoptosis, and reduce inflammation. This compound has also been shown to increase bone density and reduce bone loss in animal models of osteoporosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (5Z)-3-(2-chlorobenzyl)-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione in lab experiments is its potential therapeutic benefits in cancer treatment, inflammation, and bone diseases. This compound has been extensively studied and has shown promising results in preclinical studies.
However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer and study. Additionally, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet fully understood.
Zukünftige Richtungen
There are several future directions for the study of (5Z)-3-(2-chlorobenzyl)-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione. One direction is to further investigate its potential therapeutic benefits in cancer treatment, inflammation, and bone diseases. Clinical trials will be needed to determine its safety and efficacy in humans.
Another direction is to study the mechanism of action of this compound in more detail. Understanding how this compound inhibits the activity of MMPs and other enzymes involved in cancer cell growth and inflammation could lead to the development of more effective therapies.
Finally, future research could focus on improving the solubility and bioavailability of this compound, which could make it easier to administer and study in lab experiments.
Synthesemethoden
The synthesis of (5Z)-3-(2-chlorobenzyl)-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione involves the reaction of thiazolidinedione with benzylidene malononitrile, followed by the addition of 2-chlorobenzyl chloride and 2-methoxybenzaldehyde. The final product is obtained through a series of purification steps.
Wissenschaftliche Forschungsanwendungen
(5Z)-3-(2-chlorobenzyl)-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic benefits in cancer treatment. It has been found to inhibit the growth of various cancer cells, including breast, prostate, lung, and colon cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In addition to cancer treatment, this compound has also been studied for its anti-inflammatory and bone-protective effects. It has been found to reduce inflammation in animal models of arthritis and to increase bone density in animal models of osteoporosis.
Eigenschaften
Molekularformel |
C18H14ClNO3S |
|---|---|
Molekulargewicht |
359.8 g/mol |
IUPAC-Name |
(5Z)-3-[(2-chlorophenyl)methyl]-5-[(2-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C18H14ClNO3S/c1-23-15-9-5-3-6-12(15)10-16-17(21)20(18(22)24-16)11-13-7-2-4-8-14(13)19/h2-10H,11H2,1H3/b16-10- |
InChI-Schlüssel |
CWPMBRWZGKFHJT-YBEGLDIGSA-N |
Isomerische SMILES |
COC1=CC=CC=C1/C=C\2/C(=O)N(C(=O)S2)CC3=CC=CC=C3Cl |
SMILES |
COC1=CC=CC=C1C=C2C(=O)N(C(=O)S2)CC3=CC=CC=C3Cl |
Kanonische SMILES |
COC1=CC=CC=C1C=C2C(=O)N(C(=O)S2)CC3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-{3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B300842.png)
![5-[4-(Diethylamino)benzylidene]-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B300845.png)
![(5Z)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B300846.png)

![5-(3,4-Diethoxybenzylidene)-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B300849.png)
![ethyl 2-(2,5-dimethoxybenzylidene)-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300851.png)
![ethyl 2-(2,4-dimethoxybenzylidene)-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300852.png)
![ethyl 2-(1H-indol-3-ylmethylene)-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300853.png)

![ethyl 2-(3-hydroxy-4-methoxybenzylidene)-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300855.png)
![ethyl 5-(3-methoxyphenyl)-3-oxo-7-phenyl-2-(3-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300859.png)
![ethyl 5-(3-methoxyphenyl)-3-oxo-7-phenyl-2-(4-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300860.png)
![4-[4-(3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B300864.png)